molecular formula C10H13NO2 B3000186 5-(3-Pyridinyl)pentanoic acid CAS No. 36599-14-1

5-(3-Pyridinyl)pentanoic acid

Cat. No.: B3000186
CAS No.: 36599-14-1
M. Wt: 179.219
InChI Key: LURDQLDPBFMVFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Pyridinyl)pentanoic acid is an organic compound with the molecular formula C10H13NO2 It consists of a pyridine ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Pyridinyl)pentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid precursors. One common method is the Suzuki-Miyaura coupling reaction, where a pyridine boronic acid derivative reacts with a pentanoic acid halide under palladium catalysis. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(3-Pyridinyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products Formed:

    Oxidation: Formation of pyridine carboxylic acids or ketones.

    Reduction: Formation of pyridine alcohols or aldehydes.

    Substitution: Formation of halogenated pyridine derivatives or substituted pyridines.

Scientific Research Applications

5-(3-Pyridinyl)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Pyridinyl)pentanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Pyridine-2-carboxylic acid
  • Pyridine-3-carboxylic acid
  • Pyridine-4-carboxylic acid

Comparison: 5-(3-Pyridinyl)pentanoic acid is unique due to the presence of a pentanoic acid chain, which imparts different physicochemical properties compared to other pyridine carboxylic acids. This structural variation can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

5-pyridin-3-ylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURDQLDPBFMVFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.